molecular formula C9H11NO2S B6318581 Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1692640-50-8

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B6318581
CAS No.: 1692640-50-8
M. Wt: 197.26 g/mol
InChI Key: CTMNKTYXNUORER-UHFFFAOYSA-N
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Description

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 g/mol . It is also known by its IUPAC name, ethyl 6-(methylthio)nicotinate . This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a methylsulfanyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate typically involves the esterification of 6-(methylsulfanyl)pyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the pyridine ring and the sulfur-containing group. These interactions may influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    Methyl 6-(methylsulfanyl)pyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    6-(Methylsulfanyl)pyridine-3-carboxylic acid: The carboxylic acid precursor to the ester.

Uniqueness

This compound is unique due to the presence of both an ester group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 6-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-12-9(11)7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMNKTYXNUORER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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